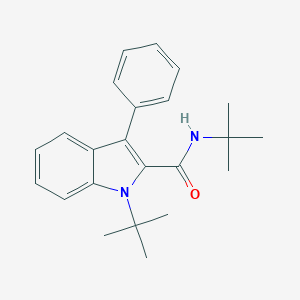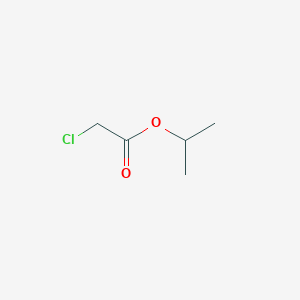
Isopropyl chloroacetate
概要
説明
Isopropyl Chloroacetate is a clear colorless liquid used as a reactant in the design, synthesis, and 3D-QSAR analysis of novel oxadiazolones as protoporphyrinogen oxidase inhibitors . It is an ester, which reacts with acids to liberate heat along with alcohols and acids .
Synthesis Analysis
Isopropyl chloroacetate has been synthesized by esterification of chloroacetic acid and isopropanol, using lanthanum dodecyl sulfate (LDDS) as the catalyst . Various factors that affected the esterification have been investigated, such as reaction time, different water-carrying agent, and the amount of catalyst .Molecular Structure Analysis
The linear formula of Isopropyl Chloroacetate is ClCH2CO2CH (CH3)2 . Its molecular weight is 136.58 . The SMILES string representation is CC ©OC (=O)CCl .Chemical Reactions Analysis
Isopropyl Chloroacetate is an ester. Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
Isopropyl Chloroacetate has a flash point near 60°F and a boiling point near 200°F . It is less dense than water , and its vapors are heavier than air . It is soluble in water and is highly flammable .科学的研究の応用
Esterification Process
Isopropyl chloroacetate is synthesized by the esterification of chloroacetic acid and isopropanol . This process is catalyzed by lanthanum dodecyl sulfate (LDDS), a type of water-tolerant Lewis acid . The esterification conversion of isopropyl chloroacetate can reach up to 98.3% under certain conditions .
Catalyst in Chemical Reactions
Lanthanum dodecyl sulfate (LDDS), used as a catalyst in the esterification process, shows almost equal catalytic activity to that of a Brønsted acid . This makes isopropyl chloroacetate an important compound in chemical reactions where a catalyst is required.
Synthesis of Functional Compounds
Isopropyl chloroacetate is used in the synthesis of functional compounds in various chemical engineering processes . It plays a crucial role in the Liaoning Province Key Laboratory for Synthesis and Application of Functional Compounds .
Environmental Applications
The esterification process of isopropyl chloroacetate is environmentally friendly as it reduces the production of wastewater . This makes it a preferred choice in chemical reactions, contributing to sustainable and green chemistry.
Research and Development
Isopropyl chloroacetate is used in research and development in institutions like the State Key Laboratory of Inorganic Synthesis and Preparative Chemistry . It’s an important compound in the study of inorganic synthesis.
Industrial Applications
Given its high esterification conversion rate, isopropyl chloroacetate has potential industrial applications. It can be used in large-scale chemical reactions where a high yield is desired .
作用機序
Target of Action
Isopropyl chloroacetate is a chemical compound that primarily targets the respiratory system . It is considered hazardous and can cause irritation to the respiratory system when inhaled .
Mode of Action
Isopropyl chloroacetate is an ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Biochemical Pathways
It is known that isopropyl chloroacetate is used in various synthetic methods involving different catalysts . These methods have the advantages of a simple process and low investment costs .
Result of Action
The result of isopropyl chloroacetate’s action can lead to irritation of the skin, eyes, and respiratory system . It is toxic if swallowed and can cause serious eye irritation . It is also flammable and can produce irritating, corrosive, and/or toxic gases when on fire .
Action Environment
Isopropyl chloroacetate is a flammable liquid . Its vapors are heavier than air and can spread along the ground, collecting in low or confined areas . This can create explosion hazards indoors, outdoors, and in sewers . It is recommended to handle this compound only outdoors or in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces .
Safety and Hazards
将来の方向性
Isopropyl Chloroacetate is used to make other chemicals . A new catalytic esterification process for the synthesis of isopropyl chloroacetate has been successfully designed, using lanthanum dodecyl sulfate (LDDS) as the catalyst . This shows promise for future developments in the synthesis of this compound.
特性
IUPAC Name |
propan-2-yl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODRWDBLLGYRJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Record name | ISOPROPYL CHLOROACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059316 | |
| Record name | Isopropyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl chloroacetate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals. | |
| Record name | ISOPROPYL CHLOROACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Isopropyl chloroacetate | |
CAS RN |
105-48-6 | |
| Record name | ISOPROPYL CHLOROACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropyl chloroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroacetic acid isopropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOPROPYL CHLOROACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-chloro-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL CHLOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNJ65NL2TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of isopropyl chloroacetate?
A1: The molecular formula of isopropyl chloroacetate is C5H9ClO2, and its molecular weight is 136.58 g/mol.
Q2: What are the common synthetic methods for isopropyl chloroacetate?
A2: Isopropyl chloroacetate is primarily synthesized through the esterification of chloroacetic acid and isopropanol. Research has explored a wide variety of catalysts to improve the efficiency of this reaction, including:
- Inorganic salts: Examples include ferric chloride [], sodium bisulfate [], potassium bisulfate [], and complex inorganic salts like Fe2(SO4)3-K2S2O8 [].
- Heteropoly acids: Phospho-tungstic acid [] and TiSiW12O40/TiO2 [] are examples of heteropoly acid catalysts.
- Solid superacids: Modified solid superacids like SO42-/TiO2-NiO [] and SO42-/TiO2-Al2O3 [] have been investigated.
- Metal sulfonates: Various metal sulfonates such as lanthanum dodecyl sulfate [], neodymium trifluoroacetate [], and potassium dodecatungstocobaltate (K5CoW12O40·3H2O) [] have demonstrated catalytic activity.
- Supported catalysts: Examples include SO42-/TiO2 solid superacid prepared with nanoparticle anatase titania powder [] and attapulgite clay-supported SO42--Al2O3 [].
Q3: What spectroscopic techniques are used to characterize isopropyl chloroacetate?
A3: Infrared (IR) spectroscopy is frequently employed to characterize isopropyl chloroacetate []. Other techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can provide additional structural information.
Q4: What is known about the vapor-liquid equilibrium of isopropyl chloroacetate?
A4: Research has investigated the vapor-liquid equilibrium of isopropyl chloroacetate in binary systems with isopropanol, cyclohexane, and benzene at 101.3 kPa []. The data was analyzed using thermodynamic models like NRTL, Wilson, and UNIQUAC to understand the interaction parameters and excess Gibbs energy of these systems.
Q5: What are the solubility characteristics of isopropyl chloroacetate?
A5: Isopropyl chloroacetate is typically immiscible with water but soluble in organic solvents like cyclohexane and benzene. Its solubility in different solvents is influenced by factors like temperature and the nature of the solvent.
Q6: What are the primary applications of isopropyl chloroacetate?
A6: Isopropyl chloroacetate serves as a versatile building block in organic synthesis. Some of its key applications include:
- Synthesis of pharmaceuticals: It acts as a crucial starting material in the synthesis of drugs like meloxicam and piroxicam [].
- Production of other esters: Isopropyl chloroacetate can be further reacted to synthesize other valuable esters, including dihydropyridazinones, N-substituted dihydropyrazoles, and O-substituted pyrazoles [].
Q7: How does the choice of catalyst impact the synthesis of isopropyl chloroacetate?
A7: The choice of catalyst significantly influences the yield, purity, and environmental impact of isopropyl chloroacetate synthesis. For instance:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



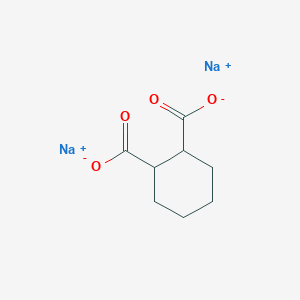

![1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B92873.png)
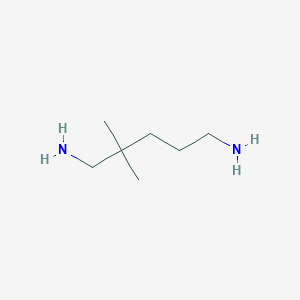
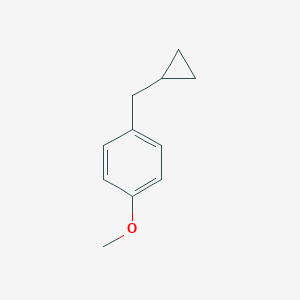
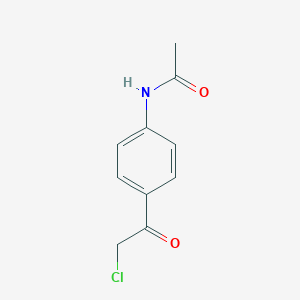
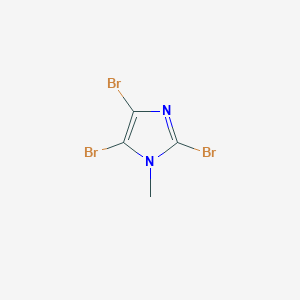
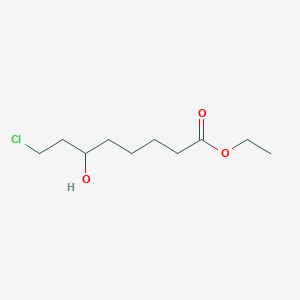
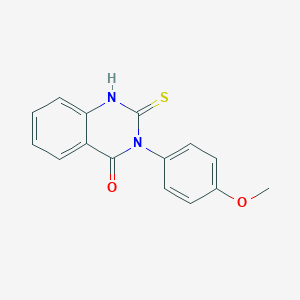
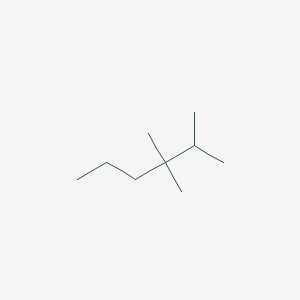

![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)

